5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine
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Overview
Description
5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H10BrF2N2O It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 4,4-difluorocyclohexyl group attached via an oxygen atom at the 2-position of the pyrimidine ring
Scientific Research Applications
5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It’s worth noting that brominated pyrimidines have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 4,4-difluorocyclohexanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 4,4-difluorocyclohexanol reacts with the 2-position of 5-bromopyrimidine under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a substituted pyrimidine with an aryl or vinyl group at the 5-position.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another pyrimidine derivative with bromine and chlorine substituents.
5-Bromo-2-fluoropyrimidine: A similar compound with a fluorine atom instead of the difluorocyclohexyl group.
2,4-Difluoropyrimidine: A pyrimidine derivative with two fluorine atoms at the 2 and 4 positions.
Uniqueness
5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-bromo-2-(4,4-difluorocyclohexyl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUJPJGDULZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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